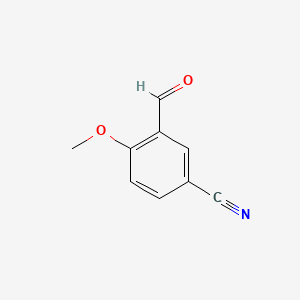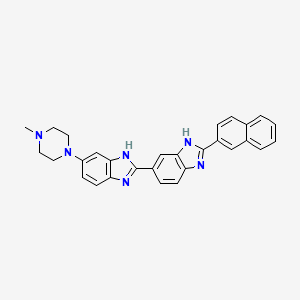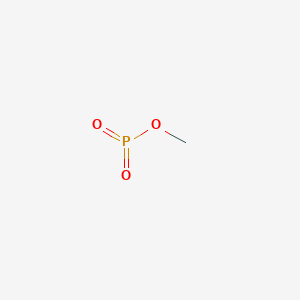
Methoxyphosphinate
Overview
Description
Methoxyphosphinate is an organophosphorus compound characterized by the presence of a methoxy group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyphosphinate can be synthesized through several methods. One common approach involves the reaction of a phosphinic acid derivative with methanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the desired this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-throughput synthesis techniques. These methods involve the use of automated systems to optimize reaction conditions and maximize yield. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has also been explored as a potential method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: Methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and substituted phosphinates .
Scientific Research Applications
Methoxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine: Some this compound compounds have shown promise as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of methoxyphosphinate involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methoxyphosphinate can be compared to other organophosphorus compounds, such as phosphonates and phosphates. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity:
Phosphonates: Characterized by a stable carbon-to-phosphorus bond, phosphonates are less reactive than this compound but are widely used in medicine and agriculture.
Phosphates: Phosphates are more reactive and are commonly found in biological systems as components of nucleotides and energy carriers like ATP.
This compound is unique due to its combination of reactivity and stability, making it a versatile compound for various applications .
Properties
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546868 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52932-95-3 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


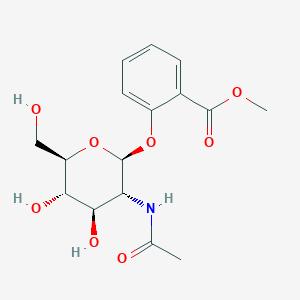
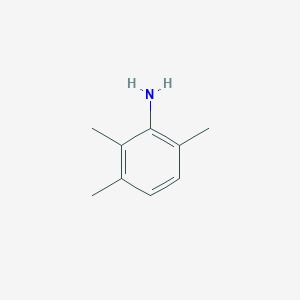

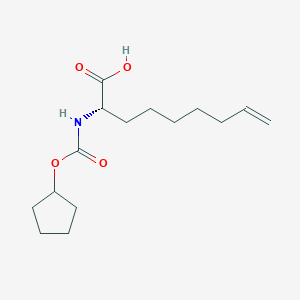
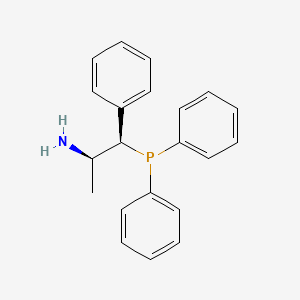
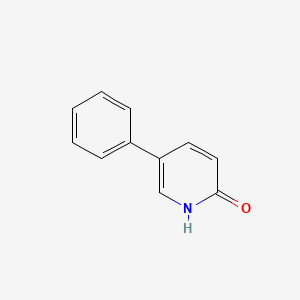
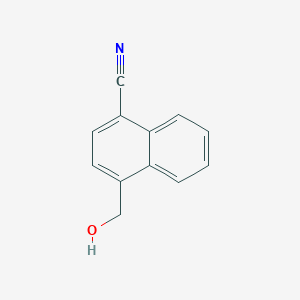
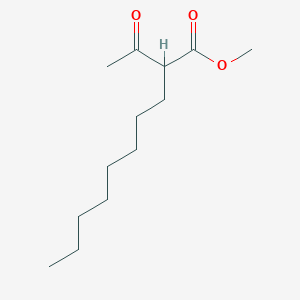


![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
